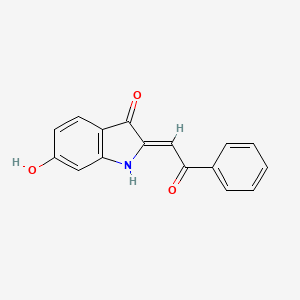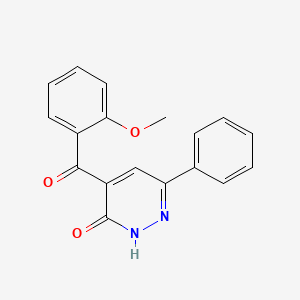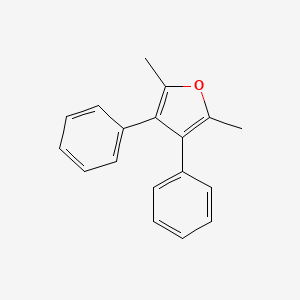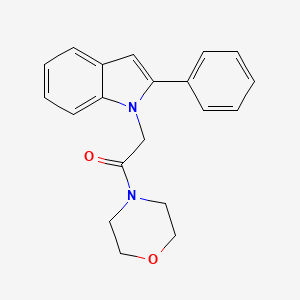![molecular formula C18H24N2O3 B12910426 1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-18-0](/img/structure/B12910426.png)
1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a butoxyphenyl group attached to a bipyrrolidine core, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves the reaction of 1-(4-butoxyphenyl)-2-phenylethanone with paraformaldehyde and substituted piperazines in an ethanol medium. This reaction results in the formation of 1-(4-butoxyphenyl)-3-(4-R-piperazin-1-yl)-2-phenylpropan-1-ones, which can further react with cyclohexylmagnesium halide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the butoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols: Similar in structure but with different substituents on the piperazine ring.
5-(4-Butoxyphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one: Shares the butoxyphenyl group but differs in the core structure.
Uniqueness
1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is unique due to its bipyrrolidine core, which imparts distinct chemical properties and potential biological activities
Propriétés
Numéro CAS |
89143-18-0 |
|---|---|
Formule moléculaire |
C18H24N2O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-(4-butoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H24N2O3/c1-2-3-12-23-15-8-6-14(7-9-15)20-17(21)13-16(18(20)22)19-10-4-5-11-19/h6-9,16H,2-5,10-13H2,1H3 |
Clé InChI |
MXOLJNDOBFYWDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)

![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)
![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)


![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)



